molecular formula C19H23N5 B2943044 2,5-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 850241-95-1

2,5-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No. B2943044
M. Wt: 321.428
InChI Key: AAHPWRJBOUVAAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core, followed by various substitution reactions to add the phenyl, methylpiperazine, and methyl groups. The exact synthetic route would depend on the available starting materials and the desired yield and purity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and pyrimidine) and a piperazine ring. The electron-donating methyl groups and the electron-withdrawing nitrogen atoms in the piperazine ring could influence the electronic distribution and reactivity of the molecule .


Chemical Reactions Analysis

As an organic compound containing multiple functional groups, this molecule could participate in a variety of chemical reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions, while the piperazine ring could participate in reactions involving the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar piperazine ring and the nonpolar aromatic and methyl groups could affect its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have explored the synthesis and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, which show a wide range of biological activities. For instance, the condensation of aminoazoles with β-ketoesters or β-ketoaldehydes leads to the formation of pyrazolo[1,5-a]pyrimidines, showcasing the compound's versatility in synthetic organic chemistry (Bajwa & Sykes, 1979). Additionally, the solvent-free synthesis of 6-(2-hydroxybenzoyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidines has been developed, highlighting a green chemistry approach for creating these compounds with high yields and short reaction times (Quiroga et al., 2008).

Biological Activity and Applications

Various studies have focused on the biological activities of pyrazolo[1,5-a]pyrimidine derivatives, demonstrating their potential in medicinal chemistry:

  • Anticancer and Anti-inflammatory Properties : Novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating their potential as therapeutic agents (Rahmouni et al., 2016).
  • Neurological Receptor Affinity : Derivatives of pyrazolo[1,5-a]pyrimidine have been studied for their affinity to benzodiazepine receptors, suggesting their relevance in studying neurological disorders (Bruni et al., 1993).
  • Radioligand Development for PET Imaging : The synthesis of [N-methyl-11C]-3-[(6-dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidine-7-amine as a potential PET ligand showcases the application of pyrazolo[1,5-a]pyrimidine derivatives in imaging central nervous system receptors, highlighting its use in diagnostic imaging and research (Kumar et al., 2003).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Detailed safety data would typically be determined through laboratory testing .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses, such as in pharmaceutical or material science applications .

properties

IUPAC Name

2,5-dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5/c1-14-13-17(23-11-9-22(3)10-12-23)24-19(20-14)18(15(2)21-24)16-7-5-4-6-8-16/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHPWRJBOUVAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

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